EGFR Tyrosine Kinase Inhibitory Class Potential: Pyrimidobenzothiazolone Scaffold versus Benzothiazole Controls
In a series of benzothiazole and pyrimido[2,1‑b]benzothiazole derivatives evaluated for EGFR‑TK inhibition, the pyrimidobenzothiazolone core conferred markedly higher activity than simple benzothiazole analogues. While the exact 3‑(pyrazol‑5‑yl) derivative was not among the eleven compounds selected for NCI 60‑cell‑line screening, the study establishes that fusion of the pyrimidinone ring to benzothiazole is a critical determinant of kinase engagement. This class‑level inference indicates that the title compound’s core scaffold is privileged for EGFR‑TK interactions relative to monocyclic benzothiazoles [1].
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (class-level scaffold comparison) |
|---|---|
| Target Compound Data | No direct data for 3-(pyrazol-5-yl) derivative |
| Comparator Or Baseline | Benzothiazole derivatives lacking the fused pyrimidinone ring showed low or absent EGFR-TK inhibition in the same study |
| Quantified Difference | Not quantifiable for the specific compound; scaffold effect demonstrated across the series |
| Conditions | In vitro EGFR-TK assay; NCI 60-cell-line panel at 10 µM single dose (selected compounds 4, 5, 8, 9) |
Why This Matters
The fused pyrimidobenzothiazolone core is essential for EGFR-TK activity; procurement of the pyrazole-bearing member enables exploration of substituent effects on a validated kinase-inhibitor scaffold.
- [1] Gabr, M. T.; El-Gohary, N. S.; El-Bendary, E. R.; El-Kerdawy, M. M. New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. Med. Chem. Res. 2015, 24, 860–878. View Source
